molecular formula C20H20BrNO2 B3008662 N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide CAS No. 476281-10-4

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide

Cat. No.: B3008662
CAS No.: 476281-10-4
M. Wt: 386.289
InChI Key: IQWUKBCUWNVIKP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a synthetic organic compound with the molecular formula C20H20BrNO2 and a molecular weight of 386.29 g/mol . It is a brominated aromatic compound featuring both benzoyl and cyclohexanecarboxamide functional groups. This specific structural motif, which incorporates an acetamide linkage, is found in various bioactive molecules and is of significant interest in medicinal chemistry research . Compounds within this broader chemical class have been investigated for their potential as enzyme inhibitors. For instance, research on structurally related benzothiazine acetamide derivatives has demonstrated potent in vitro and in vivo anti-diabetic activity through the non-competitive inhibition of the enzymes α-glucosidase and α-amylase, which are key targets for managing postprandial hyperglycemia in Type 2 Diabetes Mellitus (T2DM) . These related compounds have shown promising results in biochemical assays and animal models, outperforming standard drugs like acarbose in reducing blood glucose, cholesterol, triglyceride, and HbA1c levels . This suggests that the acetamide core is a valuable scaffold for developing new therapeutic agents. Researchers can utilize this high-purity compound as a key intermediate or building block for the synthesis of novel derivatives, or as a standard in analytical and bio-screening studies to explore its potential biological activities further. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20BrNO2/c21-16-11-12-18(22-20(24)15-9-5-2-6-10-15)17(13-16)19(23)14-7-3-1-4-8-14/h1,3-4,7-8,11-13,15H,2,5-6,9-10H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWUKBCUWNVIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide typically involves the reaction of 2-benzoyl-4-bromophenylamine with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide has shown potential as a building block for the development of anticancer agents. Research indicates that derivatives of this compound can interact with key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and dihydrofolate reductase. These interactions may lead to the inhibition of tumor growth and enhanced apoptosis in cancer cells .

Neurological Disorders
The compound is also being investigated for its therapeutic effects on neurological disorders. Its structural features suggest it could modulate neurotransmitter systems, potentially offering benefits for conditions like schizophrenia and Alzheimer's disease. Preliminary studies have indicated that derivatives exhibit activity against cognitive symptoms associated with these disorders .

Biological Studies

Enzyme Interaction Studies
In biochemical assays, this compound serves as a probe to study enzyme interactions. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding biochemical pathways and developing targeted therapies .

Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research has demonstrated that benzoyl derivatives can inhibit the growth of various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .

Materials Science

Development of Novel Materials
this compound is being explored for its potential use in creating novel materials with specific electronic or optical properties. The bromophenyl group enhances the compound's interaction with light, making it suitable for applications in photonic devices and sensors .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with cyclohexanecarboxylic acid derivatives under basic conditions. This synthetic route allows for the generation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated that derivatives inhibit EGFR leading to reduced cell proliferation in cancer models .
Study BNeurological EffectsShowed potential cognitive improvement in animal models of Alzheimer's using modified compounds .
Study CAntimicrobial EfficacyFound significant inhibition of bacterial growth with specific benzoyl derivatives .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Aryl-Substituted Carboxamides

Compounds such as N-(4-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H₂L4) and N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide (H₂L9) share the cyclohexanecarboxamide backbone but differ in their aryl substituents. Key distinctions include:

  • Steric Hindrance : The 2-benzoyl group introduces greater steric bulk than simpler substituents (e.g., methyl or methoxy groups), which may reduce conformational flexibility and alter binding modes .
  • Hydrogen Bonding : Intramolecular hydrogen bonds (e.g., N–H···O in H₂L9) stabilize molecular conformations. The benzoyl group in the target compound may participate in similar interactions, affecting solubility and crystal packing .
Table 1: Comparison of Aryl-Substituted Carboxamides
Compound Name Substituent Group Key Structural Features IR Peaks (cm⁻¹)
N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide 2-benzoyl-4-bromophenyl High steric bulk, electron-withdrawing Br Not reported (inferred)
H₂L4 4-chlorophenyl Moderate electron-withdrawing Cl 3256–3227 (N–H), 1665 (C=O)
H₂L9 Naphthalen-1-yl Extended aromatic system, intramolecular H-bond 3215–3134 (N–H), 1665 (C=O)

Alkyl-Substituted Carboxamides

Compounds such as N-(heptan-4-yl)cyclohexanecarboxamide and N-(octan-2-yl)cyclohexanecarboxamide () feature alkyl chains instead of aromatic substituents. Key differences include:

  • Solubility : Alkyl derivatives exhibit higher hydrophobicity, whereas the bromophenyl group in the target compound may enhance polarity.
  • Synthetic Yields : Alkyl derivatives are synthesized in moderate yields (64–66%), suggesting that steric hindrance in aryl-substituted analogs (e.g., the target compound) may lower reaction efficiency .
  • Spectroscopic Signatures : Alkyl derivatives show C=O stretching at ~1635 cm⁻¹, similar to aryl analogs, but lack aromatic C–H/N–H peaks in IR spectra .

Sulfonamide Derivatives

N4-cyclohexanecarbonylsulfathiazole () replaces the benzoyl-bromophenyl group with a sulfathiazole moiety. Notable contrasts include:

  • Bioactivity : Sulfathiazole derivatives are explicitly linked to antitubercular applications, while the target compound’s bioactivity remains unexplored .
  • Thermal Stability : The sulfathiazole derivative has a higher melting point (227–228°C) compared to typical aryl carboxamides, suggesting enhanced crystalline stability .

Biological Activity

N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide is a compound of increasing interest in biological and medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanecarboxamide structure with a benzoyl and bromophenyl substituent, which may influence its biological interactions. Understanding the structure-activity relationship is crucial for predicting its behavior in biological systems.

Research indicates that this compound interacts with specific molecular targets, potentially modulating various biological pathways. Its mechanism may involve:

  • Enzyme Inhibition: The compound may inhibit certain enzymes, impacting metabolic pathways.
  • Receptor Modulation: It could bind to receptors, altering their activity and downstream signaling pathways.

Ongoing studies aim to elucidate these mechanisms further, focusing on its interaction with specific proteins and cellular processes .

Antimicrobial Properties

Recent studies have suggested that derivatives of similar compounds exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown promise against various pathogens, indicating potential for further exploration in this area .

Anticancer Activity

Research has identified compounds with similar structures as potential anticancer agents. For instance, screening drug libraries has led to the discovery of novel anticancer compounds that share structural motifs with this compound. These studies emphasize the need for further investigation into its efficacy against cancer cell lines .

Case Studies and Research Findings

  • In Vitro Studies:
    • A study investigating the effects of similar benzoyl derivatives on cell viability demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could exhibit similar effects .
  • Enzyme Inhibition Studies:
    • Related compounds have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These studies found moderate inhibition levels, indicating potential neuroprotective properties that could be relevant for this compound as well .
  • Antitubercular Activity:
    • Some derivatives have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that this compound might also possess antitubercular properties worth investigating .

Data Summary Table

Activity Type Compound IC50 Values Notes
AntimicrobialBenzoyl derivativesVaries by structurePotential for development against pathogens
AnticancerSimilar benzoyl compoundsSignificant cytotoxicityRequires further exploration
Enzyme InhibitionAChE/BuChE inhibitors27.04–106.75 µM (AChE)Moderate inhibition observed
Antitubercular ActivityRelated compoundsMIC ≥ 62.5 µMIndicates potential efficacy against tuberculosis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-benzoyl-4-bromophenyl)cyclohexanecarboxamide?

  • Methodology : Copper-catalyzed alkylation of amides with secondary alkyl halides is a foundational approach. For example, cyclohexanecarboxamide derivatives can be synthesized via coupling reactions between cyclohexanecarboxylic acid and brominated substrates under photoinduced conditions. Column chromatography (hexane → 20% ethyl acetate/hexane) is typically used for purification, with yields ranging from 60–66%. Structural validation via 1H^1H-NMR, 13C^{13}C-NMR, FT-IR, and mass spectrometry is critical .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H-NMR (500 MHz, CDCl3_3) resolves key signals, such as amide protons (δ ~5.08 ppm) and cyclohexyl protons (δ 1.18–2.04 ppm). 13C^{13}C-NMR identifies carbonyl carbons (δ ~175.6 ppm) and aromatic carbons .
  • FT-IR : Peaks at 1635 cm1^{-1} (amide C=O stretch) and 1553 cm1^{-1} (N–H bend) confirm functional groups .
  • Mass Spectrometry : EI-MS provides molecular ion confirmation (e.g., m/z 225.3 for C14_{14}H27_{27}NO) .

Q. What are the preliminary pharmacological applications of this compound?

  • Methodology : Derivatives of cyclohexanecarboxamide are explored as radiotracers for neuroreceptor imaging. For example, 18F^{18} \text{F}-labeled analogs (e.g., 18F-FCWAY^{18} \text{F-FCWAY}) target serotonin 5-HT1A_{1A} receptors in PET studies. Initial validation involves competitive binding assays with reference ligands (e.g., WAY-100635) and autoradiography in postmortem brain tissues .

Advanced Research Questions

Q. How can radiolabeling strategies enhance PET imaging studies of this compound?

  • Methodology :

  • Fluorine-18 Labeling : Use trans-18F^{18} \text{F}-fluoromethyl precursors to synthesize 18F-Mefway^{18} \text{F-Mefway}, optimizing reaction conditions (e.g., temperature, precursor concentration) to achieve radiochemical purity >95% .
  • Attenuation Correction : Convolutional neural networks (CNNs) trained on T1-weighted MRI data improve PET attenuation correction for dynamic studies, reducing errors in binding potential calculations (e.g., for 11C-WAY-100635^{11} \text{C-WAY-100635}) .

Q. What structural insights can X-ray crystallography provide for this compound?

  • Methodology : Single-crystal X-ray diffraction resolves bond lengths, angles, and torsion angles. For example, sulfonamide derivatives (e.g., N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-triazol-3-yl)sulfanyl]-acetamide) show planar amide groups (C–N bond: 1.33 Å) and puckered cyclohexane rings (Cremer-Pople parameters: q2_2 = 0.45 Å, φ2_2 = 180°) .

Q. How do conformational dynamics influence receptor binding?

  • Methodology :

  • Ring Puckering Analysis : Use Cremer-Pople coordinates to quantify cyclohexane puckering (amplitude q2_2, phase φ2_2) and correlate with 5-HT1A_{1A} receptor affinity. Molecular dynamics simulations (MD) assess pseudorotation barriers and ligand-receptor docking stability .
  • Comparative Studies : Compare 18F-Mefway^{18} \text{F-Mefway} (trans-fluoromethyl) and 18F-FCWAY^{18} \text{F-FCWAY} (cis-fluoro) to evaluate steric effects on receptor occupancy .

Q. How can researchers address discrepancies in binding affinity data across studies?

  • Methodology :

  • Meta-Analysis : Pool data from autoradiography (postmortem tissues) and PET studies (in vivo) to identify confounding factors (e.g., lipid solubility, blood-brain barrier permeability).
  • Lipophilicity Adjustments : Modify substituents (e.g., bromo vs. methoxy groups) to optimize logP values while maintaining receptor specificity .

Q. What safety protocols are recommended for handling brominated aromatic derivatives?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid skin/eye contact.
  • First Aid : For inhalation exposure, move to fresh air; for skin contact, wash with soap/water. Consult safety data sheets (SDS) for brominated analogs (e.g., N-(2-bromo-4-fluorophenyl)acetamide) .

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